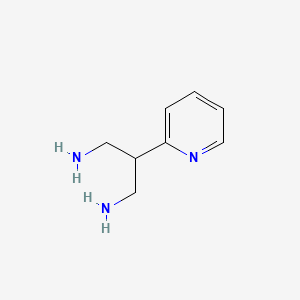
Diethyl 2-butylcyclopropane-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-butylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C13H22O4 It belongs to the class of cyclopropane derivatives, which are known for their strained ring structures and unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-butylcyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with butyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of a carbanion intermediate, which undergoes intramolecular cyclization to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-butylcyclopropane-1,1-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diethyl 2-butylcyclopropane-1,1-dicarboxylic acid, while reduction can produce diethyl 2-butylcyclopropane-1,1-dicarbinol.
Aplicaciones Científicas De Investigación
Diethyl 2-butylcyclopropane-1,1-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds.
Industry: It can be used in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism by which diethyl 2-butylcyclopropane-1,1-dicarboxylate exerts its effects depends on the specific reactions it undergoes. In general, the strained cyclopropane ring is highly reactive and can participate in various chemical transformations. The ester groups can also undergo hydrolysis to form carboxylic acids, which can further react with other compounds.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl cyclopropane-1,1-dicarboxylate: A similar compound with a simpler structure, lacking the butyl group.
Dimethyl 1,1-cyclopropanedicarboxylate: Another cyclopropane derivative with methyl ester groups instead of ethyl.
Diethyl 1,1-cyclobutanedicarboxylate: A related compound with a cyclobutane ring instead of cyclopropane.
Uniqueness
Diethyl 2-butylcyclopropane-1,1-dicarboxylate is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. This makes it a valuable compound for specific applications where the butyl group provides additional functionality.
Propiedades
Número CAS |
72435-01-9 |
|---|---|
Fórmula molecular |
C13H22O4 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
diethyl 2-butylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H22O4/c1-4-7-8-10-9-13(10,11(14)16-5-2)12(15)17-6-3/h10H,4-9H2,1-3H3 |
Clave InChI |
CTFBTZISAUIDPO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC1(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


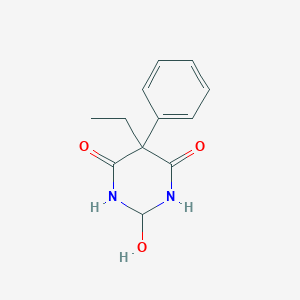
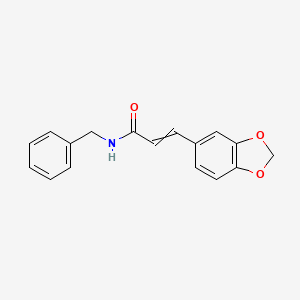
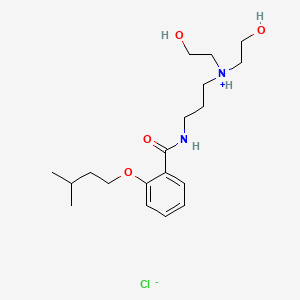

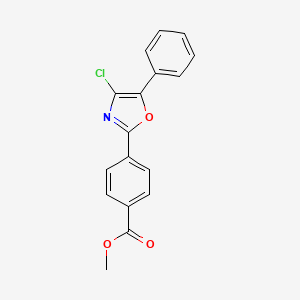
![N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine](/img/structure/B14453016.png)
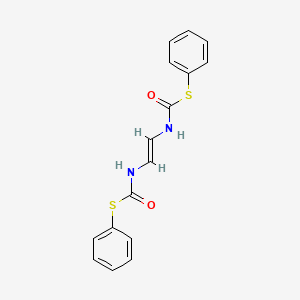
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)

![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)

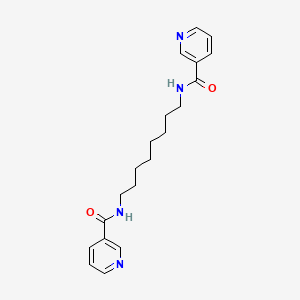
![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
